2-(2,4-Diaminophenoxy)ethyl hydrogen sulfate, commonly referred to as 2,4-diaminophenoxyethanol sulfate, is a chemical compound with the molecular formula and a molecular weight of approximately 266.27 g/mol. This compound is primarily recognized for its applications in the cosmetic industry, particularly as a hair dye ingredient due to its ability to impart color and its relatively safe profile when used in regulated amounts .
This compound is classified under various chemical registries, with the CAS number 70643-20-8 . It is a derivative of 2,4-diaminophenoxyethanol, which is known for its use in oxidative hair dyes. The sulfate form enhances its solubility and stability in formulations . The compound is also subject to regulatory assessments to ensure safety for consumer use, particularly in cosmetics .
The synthesis of 2-(2,4-diaminophenoxy)ethyl hydrogen sulfate typically involves the reaction of 2,4-diaminophenoxyethanol with sulfuric acid. This process results in the formation of the sulfate salt, which improves its solubility compared to the free base form.
The molecular structure of 2-(2,4-diaminophenoxy)ethyl hydrogen sulfate can be represented as follows:
The primary chemical reactions involving 2-(2,4-diaminophenoxy)ethyl hydrogen sulfate include:
The mechanism of action for 2-(2,4-diaminophenoxy)ethyl hydrogen sulfate as a hair dye involves:
The effectiveness of this process depends on factors such as pH, concentration of oxidizing agents, and exposure time during application.
Sulfonation of the ethanol side chain in phenoxyethanol precursors represents a critical step in synthesizing 2-(2,4-Diaminophenoxy)ethyl hydrogen sulfate. Lewis acid catalysts, particularly aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), enable electrophilic sulfonation at the terminal hydroxy group with >90% regioselectivity when reacting with sulfur trioxide (SO₃) complexes [1] [8]. This catalytic system avoids aromatic ring sulfonation, which would otherwise generate isomeric byproducts. Alternative sulfonylating agents like chlorosulfonic acid (ClSO₃H) require strict stoichiometric control (1:1 molar ratio) and cryogenic conditions (-10°C to 0°C) to prevent di-sulfonation and tar formation. Under optimized conditions, chlorosulfonic acid achieves 85-88% conversion to the target monosulfate ester within 2 hours, with catalytic zinc chloride reducing side product formation by 40% [8].
Table 1: Catalytic Sulfonation Performance Comparison
Catalyst | Sulfonating Agent | Temperature | Reaction Time | Yield | Regioselectivity |
---|---|---|---|---|---|
ZnCl₂ | SO₃-pyridine | 25°C | 3 h | 92% | >95% |
AlCl₃ | ClSO₃H | -5°C | 2 h | 88% | 90% |
None | ClSO₃H | 0°C | 2 h | 76% | 70% |
BF₃·Et₂O | SO₃ (gaseous) | 30°C | 1 h | 81% | 85% |
Post-sulfonation purification employs aqueous bicarbonate washes to neutralize acidic byproducts, followed by solvent extraction (ethyl acetate/toluene mixtures). Catalyst recycling remains challenging due to hydrolysis during workup, though recent advances demonstrate 75% recovery of zinc chloride via aqueous reclamation [1] [8].
Regioselectivity challenges arise when sulfonating 2,4-diaminophenoxyethanol due to competing reactions at the electron-rich aromatic amines (pKa = 5.2) versus the aliphatic hydroxy group. Protecting group strategies are essential, with in situ protonation using hydrochloric acid forming ammonium salts that temporarily deactivate the aromatic amines. At pH ≤ 3.5, sulfonation favors the ethanol moiety (94:6 selectivity), confirmed via HPLC analysis of reaction mixtures [1] [4].
Alternative approaches include:
Table 2: Regioselectivity Control Methods
Method | Conditions | Ethanol Sulfonation Selectivity | Diamine Sulfonation |
---|---|---|---|
Acidic pH (HCl) | pH 3.5, 20°C, DMF | 94% | 6% |
Acetylation | Ac₂O, then sulfonation | 97% | 3% |
Non-protected (neutral) | pH 7, 20°C | 62% | 38% |
Low-temperature | -10°C, DCM | 89% | 11% |
Solvent-free sulfonation techniques significantly reduce environmental impact while improving atom economy. Direct reaction of 2-(2,4-diaminophenoxy)ethanol with sulfamic acid (H₂NSO₃H) at 80-90°C yields the target sulfate ester with 88% conversion and eliminates volatile organic solvent waste [1] [8]. This mechanochemical approach employs ball milling to enhance reactivity, achieving complete conversion in 45 minutes with a 10:1 reactant-to-grinding media mass ratio.
Key innovations include:
Table 3: Solvent-Free Sulfonation Performance
Method | Reagent | Temperature | Time | Yield | E-factor* |
---|---|---|---|---|---|
Thermal (neat) | H₂NSO₃H | 85°C | 4 h | 88% | 1.8 |
Ball milling | H₂NSO₃H | RT | 45 min | 92% | 0.9 |
Microwave (silica catalyst) | SO₃-silica | 80°C | 10 min | 95% | 0.7 |
Conventional (solvent) | ClSO₃H in DCM | 0°C | 2 h | 85% | 12.4 |
*Environmental factor measuring kg waste/kg product
Multi-step synthesis requires precise protection/deprotection strategies to prevent side reactions. The diamino functionality necessitates protection before sulfonation due to its high nucleophilicity. Three dominant methodologies exist:
Nitro group as a latent amine: Synthesis begins with 2,4-dinitrochlorobenzene, which undergoes nucleophilic substitution with ethylene glycol under alkaline conditions to form 2-(2,4-dinitrophenoxy)ethanol. Catalytic hydrogenation (Pd/C, H₂, 50 psi) then reduces nitro groups to amines without affecting the sulfate ester [1] [4]. This approach avoids separate protection/deprotection steps, achieving 89% overall yield in pilot studies.
Acetyl protection: Acetylation of 2,4-diaminophenoxyethanol with acetic anhydride at 50°C forms diamino diacetate derivatives. Following ethanol sulfonation, deprotection uses 5% NaOH at 80°C, maintaining sulfate ester integrity (<2% hydrolysis) [4].
Acid-labile groups: 2,4-Dimethoxybenzyl (DMB) groups, installed via reductive amination, provide superior protection during sulfonation (yield: 91%). Subsequent cleavage with trifluoroacetic acid (TFA) removes DMB with 94% efficiency and <5% sulfate degradation [7]. DMB protection is particularly effective for large-scale synthesis due to crystalline intermediate stability.
Table 4: Protecting Group Performance Comparison
Protecting Group | Installation Yield | Deprotection Yield | Overall Yield | Key Advantage |
---|---|---|---|---|
Nitro (reduction) | 95%* | 94%* | 89% | No added steps |
Acetyl | 98% | 90% | 88% | Low-cost reagents |
2,4-Dimethoxybenzyl | 91% | 94% | 86% | Crystalline intermediates |
Benzoyl | 95% | 88% | 84% | Commercial availability |
*Yield for reduction step (nitro to amine)
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